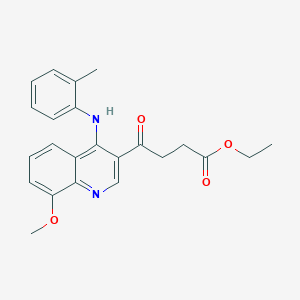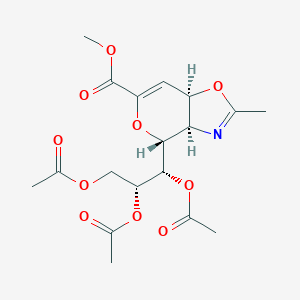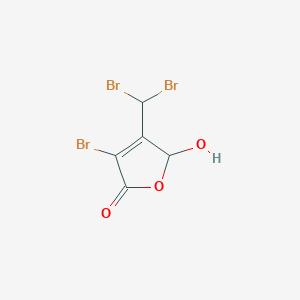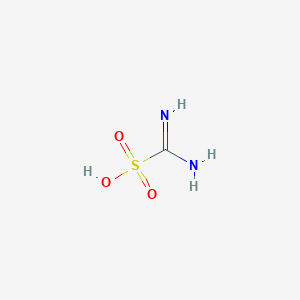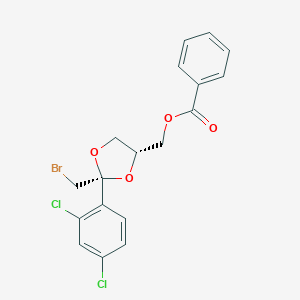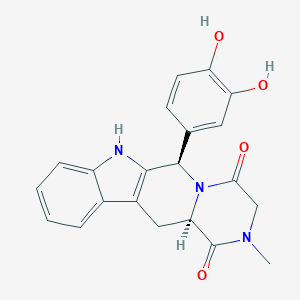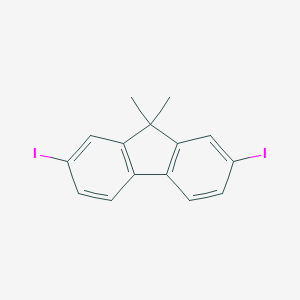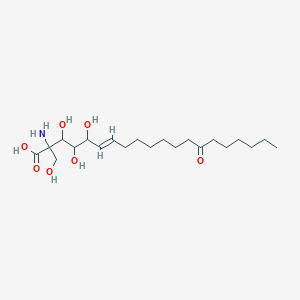
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid, commonly known as 14-Oxo-maR1, is a bioactive lipid mediator that is derived from omega-3 fatty acids. It is synthesized through the enzymatic conversion of docosahexaenoic acid (DHA) by the 12/15-lipoxygenase (LOX) pathway. 14-Oxo-maR1 has been found to exhibit potent anti-inflammatory and pro-resolving properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
The anti-inflammatory and pro-resolving properties of 14-Oxo-maR1 are mediated through the activation of specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. Activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways and the promotion of pro-resolving pathways, leading to the resolution of inflammation and tissue repair.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and pro-resolving properties, 14-Oxo-maR1 has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of lipid metabolism, the regulation of ion channels and transporters, and the promotion of cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 14-Oxo-maR1 is its potent anti-inflammatory and pro-resolving properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of 14-Oxo-maR1 is its relatively low stability, which can make it difficult to study in vitro and in vivo. Additionally, the synthesis of 14-Oxo-maR1 can be challenging and requires specialized expertise and equipment.
Orientations Futures
There are several future directions for research on 14-Oxo-maR1. These include the development of more stable analogs and derivatives of 14-Oxo-maR1, the identification of novel receptors and signaling pathways that mediate its effects, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 14-Oxo-maR1 and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 14-Oxo-maR1 involves the enzymatic conversion of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by the 12/15-LOX pathway. This pathway involves the oxidation of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by 12-LOX or 15-LOX enzymes, which results in the formation of various bioactive lipid mediators, including 14-Oxo-maR1. The synthesis of 14-Oxo-maR1 can be enhanced by the use of specific LOX inhibitors or by the addition of exogenous 12-LOX or 15-LOX enzymes.
Applications De Recherche Scientifique
14-Oxo-maR1 has been extensively studied for its anti-inflammatory and pro-resolving properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, while promoting the clearance of apoptotic cells and debris. This makes it a promising candidate for the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. Additionally, 14-Oxo-maR1 has been found to exhibit potent neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
145401-47-4 |
|---|---|
Nom du produit |
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
Formule moléculaire |
C21H39NO7 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+ |
Clé InChI |
UKUPHONHODZPDA-SDNWHVSQSA-N |
SMILES isomérique |
CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O |
SMILES canonique |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O |
Synonymes |
Sphingofungin E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




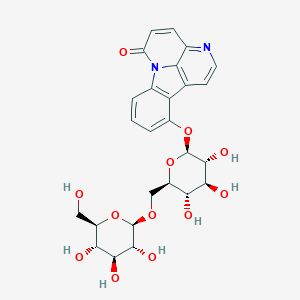
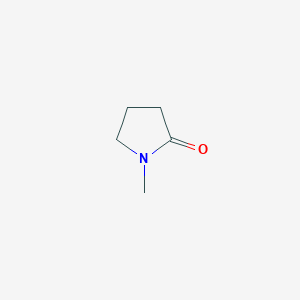
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
